

# Fludioxonil Toxicity Profile in Non-Target Organisms: A Technical Guide

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## Compound of Interest

Compound Name: *Fludioxonil*

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Audience: Researchers, scientists, and drug development professionals.

**Abstract:** **Fludioxonil** is a broad-spectrum phenylpyrrole fungicide widely utilized in agriculture for seed and post-harvest treatment to control a variety of fungal pathogens.[1][2] Its persistence in soil and potential for runoff into aquatic ecosystems necessitates a thorough understanding of its toxicological impact on non-target organisms.[3][4] While designed to be specific to fungal pathways, evidence indicates a range of effects across diverse species, including aquatic life, terrestrial invertebrates, birds, and mammals.[3][5] This technical guide provides a comprehensive overview of the current knowledge on **Fludioxonil**'s toxicity profile, summarizing quantitative data, detailing experimental methodologies, and visualizing key pathways and workflows to support risk assessment and further research.

## Mechanism of Action

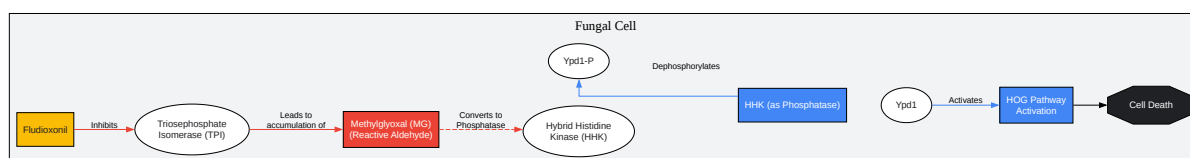
**Fludioxonil**'s primary mode of action in target fungi involves the disruption of the High Osmolarity Glycerol (HOG) signaling pathway, which is crucial for adaptation to osmotic stress.[6][7] However, the precise mechanism has been a subject of evolving research.

Initially, it was proposed that **Fludioxonil** directly inhibits a class III hybrid histidine kinase (HHK), an osmosensor unique to fungi, leading to an overproduction of glycerol and subsequent cell lysis.[5][7] More recent studies suggest an indirect mechanism of action.

**Fludioxonil** appears to interfere with the triosephosphate isomerase (TPI) enzyme, leading to the accumulation of the reactive aldehyde, methylglyoxal (MG).[6][8] This accumulation of MG is believed to allosterically convert the HHK from a kinase to a phosphatase, which then

dephosphorylates its downstream target (Ypd1), causing constitutive activation of the HOG pathway and resulting in fungal cell death.[6][8]

In non-target organisms, where the HOG pathway is absent, toxicity is associated with different mechanisms. Studies have pointed towards the induction of severe oxidative stress, characterized by the elevation of reactive oxygen species (ROS), losses in mitochondrial membrane potential, and a drop in cellular thiol levels.[5][9] Additionally, **Fludioxonil** has been identified as a potential endocrine disruptor and has been shown to exert neurotoxic effects in various model organisms.[5][9][10]



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**Figure 1:** Proposed mechanism of action of **Fludioxonil** in target fungal cells.

## Ecotoxicological Profile

**Fludioxonil**'s impact varies significantly across different non-target taxa. It is notably more toxic to aquatic organisms than to terrestrial vertebrates.

## Aquatic Organisms

**Fludioxonil** is classified as highly toxic to freshwater fish and invertebrates and moderately to highly toxic to their estuarine/marine counterparts on an acute basis.[3] Chronic exposure affects reproduction and growth.[3] Algae also show high sensitivity, particularly within the first 48 hours of exposure.[4] In contrast, its toxicity to the marine bacterium *Aliivibrio fischeri* is low.[4][11]

Table 1: Acute and Chronic Toxicity of **Fludioxonil** to Aquatic Organisms

Species	Taxon	Endpoint	Value	Exposure	Classification	Reference(s)
<b>Oncorhynchus mykiss (Rainbow Trout)</b>	Fish	96-h LC50	0.5 - 0.9 mg/L	Acute	Highly Toxic	<a href="#">[3]</a>
Daphnia magna (Water Flea)	Invertebrate	48-h EC50	0.4 - 0.7 mg/L	Acute	Highly Toxic	<a href="#">[3]</a>
Chironomus riparius (Midge)	Invertebrate	28-d EC10	0.16 mg/kg	Chronic	Toxic	<a href="#">[12]</a>
Lumbriculus variegatus (Oligochaete)	Invertebrate	28-d LC10	0.17 mg/kg	Chronic	Toxic	<a href="#">[12]</a>
Scenedesmus rubescens	Microalgae	24-h IC50	< 0.05 mg/L	Acute	Highly Toxic	<a href="#">[4]</a>
Dunaliella tertiolecta	Microalgae	24-h IC50	< 0.05 mg/L	Acute	Highly Toxic	<a href="#">[4]</a>
Scenedesmus acutus	Algae	48-h IC50	4.85 mg/L	Acute	Toxic	<a href="#">[4]</a> <a href="#">[13]</a>
Lemna minor (Duckweed)	Plant	6-d IC50	> 100 mg/L	Acute	Harmful	<a href="#">[4]</a> <a href="#">[13]</a>

| *Aliivibrio fischeri* (Bacteria) | Bacteria | 5-min IC50 | 260.24 mg/L | Acute | Not Harmful [\[\[4\]](#) |

## Terrestrial Invertebrates

The risk to terrestrial invertebrates appears to be mixed. Data indicates a low risk to adult honeybees from direct contact.[\[14\]](#) However, a significant data gap exists regarding the effects on bee larvae.[\[3\]](#) Studies on the nematode *Caenorhabditis elegans* show that **Fludioxonil** can reduce growth, lifespan, and reproductive capacity, while also inducing neurodegeneration.[\[9\]](#)

Table 2: Toxicity of **Fludioxonil** to Terrestrial Invertebrates

Species	Taxon	Endpoint	Value	Classification	Reference(s)
<b>Apis mellifera (Honeybee)</b>	Insect	Contact LD50	> 25 µg/bee	Low Toxicity	<a href="#">[14]</a>
Apis mellifera (Honeybee)	Insect	Oral LD50	> 100 µg/bee	Low Toxicity	<a href="#">[14]</a>

| *Caenorhabditis elegans* | Nematode | 96-h EC50 (pore water) | 1.6 mg/L | Toxic [\[\[15\]](#) |

## Avian Species

**Fludioxonil** appears to pose a low acute risk to birds when ingested as treated seeds.[\[16\]](#) Laboratory studies on mallard ducks and canaries classify it as slightly toxic on a subacute dietary basis.[\[3\]](#) Field studies observing granivorous birds feeding on **Fludioxonil**-treated seeds found that the potential ingested dose was less than 1.14% of the lethal dose (LD50), suggesting a low risk of direct mortality.[\[16\]](#)[\[17\]](#)

Table 3: Toxicity of **Fludioxonil** to Avian Species

Species	Taxon	Endpoint	Value	Classification	Reference(s)
Anas platyrhynchos (Mallard Duck)	Bird	Acute Oral LD50	> 2000 mg/kg bw	Slightly Toxic	[3]
Colinus virginianus (Bobwhite Quail)	Bird	Dietary LC50	> 5000 ppm	Slightly Toxic	[3]

| Canary | Bird | Subacute Dietary LC50 | 3280 mg/kg diet | Slightly Toxic |[3] |

## Mammalian Species

For mammals, **Fludioxonil** exhibits very low acute oral and dermal toxicity.[18][19] It is not classified as a human carcinogen.[18][20] However, repeated-dose studies have identified the liver and kidneys as target organs.[18] Subchronic and chronic studies in dogs established a No-Observed-Adverse-Effect-Level (NOAEL) based on effects including decreased body weight and alterations in blood chemistry and liver weight.[20][21]

Table 4: Toxicity of **Fludioxonil** to Mammalian Species

Species	Study Type	Endpoint	Value	Effects Noted at LOAEL	Reference(s)
Rat	Acute Oral	LD50	> 5000 mg/kg bw	-	[19]
Rat	Acute Dermal	LD50	> 2000 mg/kg bw	-	[18]
Dog	13-Week Oral	NOAEL	5 mg/kg/day	-	[21]
Dog	13-Week Oral	LOAEL	50 mg/kg/day	Hematological & clinical chemistry alterations	[21]
Dog	1-Year Oral	NOAEL	3.3 mg/kg/day	-	[21]

| Rat | 2-Year Chronic | NOAEL | 12 mg/kg/day | Decreased body weight gain |[20] |

## Key Experimental Protocols

The toxicological data presented in this guide are derived from standardized tests designed to assess the effects of chemicals on various organisms. Below are generalized descriptions of key methodologies.

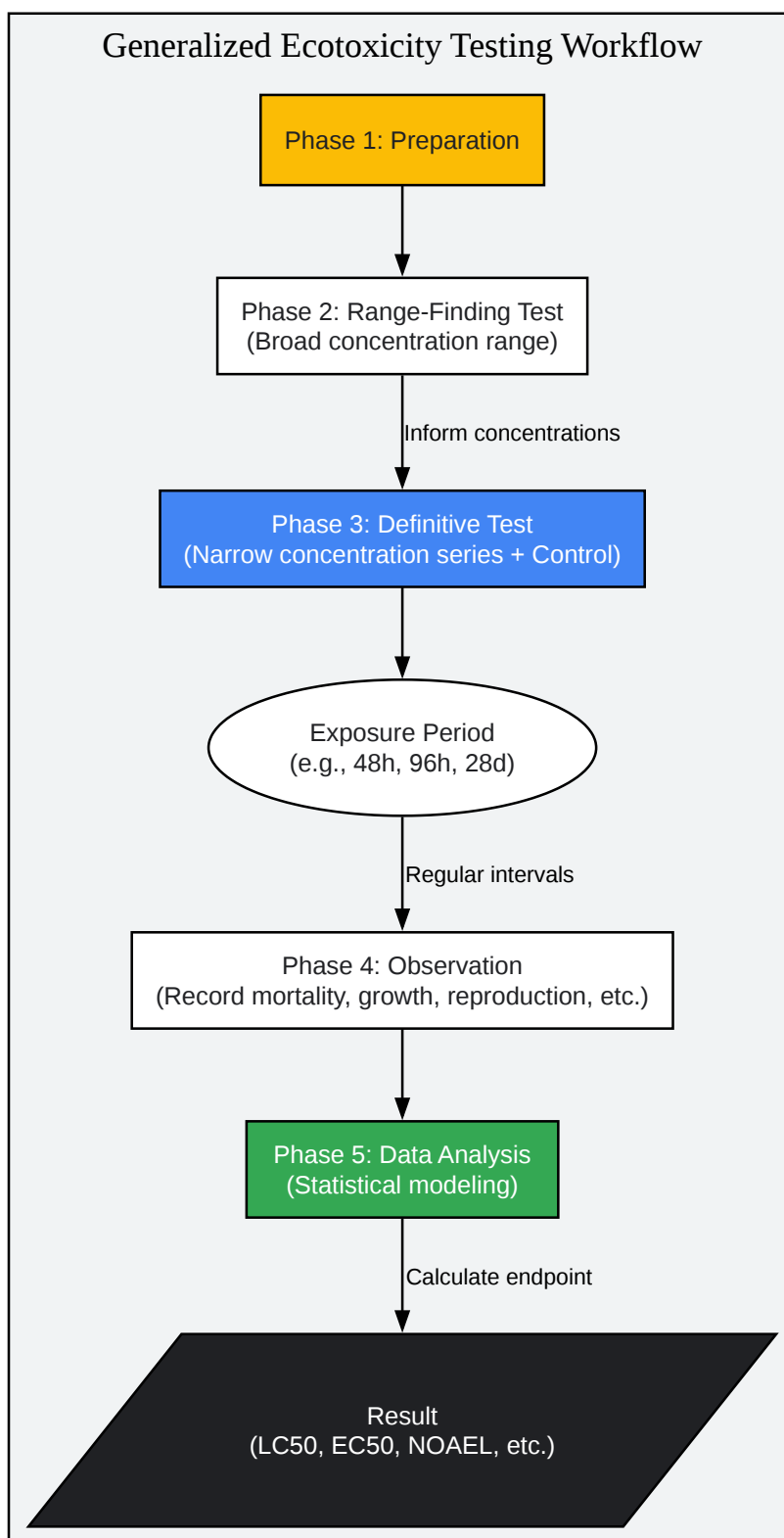
### Aquatic Toxicity Testing

**Protocol: Fish, Acute Toxicity Test (based on OECD Guideline 203)** This test determines the concentration of a substance lethal to 50% of a test fish population (LC50) over a 96-hour period. Fish are exposed to the test substance in a series of concentrations under controlled static or semi-static conditions. Observations of mortality and sub-lethal effects are recorded at 24, 48, 72, and 96 hours.

**Protocol: Daphnia sp., Acute Immobilisation Test (based on OECD Guideline 202)** This test measures the acute toxicity to invertebrates like *Daphnia magna*. Young daphnids are exposed to a range of concentrations of the test substance for 48 hours. The primary endpoint is

immobilization, which is recorded at 24 and 48 hours to calculate the concentration that immobilizes 50% of the population (EC50).

Protocol: Alga, Growth Inhibition Test (based on OECD Guideline 201) This assay evaluates the effect of a substance on the growth of microalgae. Exponentially growing cultures of a selected algal species are exposed to various concentrations of the test substance over 72-96 hours. The inhibition of growth is measured by cell counts or other biomass surrogates (e.g., fluorescence) to determine the concentration that inhibits growth by 50% (IC50).



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**Figure 2:** A generalized workflow for conducting ecotoxicological bioassays.



## Terrestrial Toxicity Testing

Protocol: Honeybee, Acute Contact and Oral Toxicity (based on OECD 213 & 214) These tests determine the acute contact and oral LD50 for adult honeybees. For contact toxicity, bees are topically dosed with the substance in a carrier solvent. For oral toxicity, bees are fed a sucrose solution containing the test substance. Mortality is assessed over a period of at least 48 hours.

Protocol: Earthworm, Acute Toxicity Test (based on OECD 207) This test assesses acute toxicity in earthworms (*Eisenia fetida*). Worms are exposed to the test substance mixed into artificial soil. Mortality is assessed after 7 and 14 days, and the 14-day LC50 is determined. Sub-lethal effects like changes in weight and behavior are also noted.

## Mammalian Toxicity Testing

Protocol: Acute Oral Toxicity (based on OECD 423, Acute Toxic Class Method) This method is used to estimate the LD50 and identify the toxicity class of a substance. A stepwise procedure is used with a small number of animals (typically rats) per step. Dosing at one of four fixed levels (5, 50, 300, 2000 mg/kg) is followed by observation for 14 days. The outcome (mortality or survival) determines the next step.

Protocol: Repeated Dose 90-Day Oral Toxicity Study (based on OECD 408) This study provides information on the possible health hazards likely to arise from repeated exposure over a prolonged period. The test substance is administered orally daily to groups of rodents for 90 days. General observations, body weight, food/water consumption, hematology, clinical chemistry, and gross and microscopic pathology are evaluated to determine the NOAEL.

## Conclusion

The toxicity profile of **Fludioxonil** for non-target organisms is multifaceted. The primary risk is concentrated in aquatic ecosystems, where it demonstrates high acute toxicity to fish, invertebrates, and algae.<sup>[3]</sup> While the acute risk to birds and mammals appears low, chronic exposure in mammals can lead to adverse effects on the liver and kidneys.<sup>[18][21]</sup> For terrestrial invertebrates, the risk to adult bees is low, but significant data gaps remain for larval stages and for soil organisms like earthworms, where sub-lethal effects are a concern.<sup>[3][22]</sup> The mechanism of toxicity in non-target species, primarily oxidative stress, is distinct from its fungicidal mode of action and warrants further investigation.<sup>[5][9]</sup> This guide summarizes the

current understanding, providing a foundation for informed risk assessment and highlighting areas for future research to ensure the environmental safety of this widely used fungicide.

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- To cite this document: BenchChem. [Fludioxonil Toxicity Profile in Non-Target Organisms: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672872#fludioxonil-toxicity-profile-in-non-target-organisms]

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